molecular formula C29H28N2O4S B11514399 3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[2-(methylsulfanyl)-4,6-diphenylpyridin-3-yl]methyl}benzamide

Cat. No.: B11514399
M. Wt: 500.6 g/mol
InChI Key: AUJDRIIIGYRXND-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethoxybenzamide core and a pyridinylmethyl group substituted with methylsulfanyl and diphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the trimethoxybenzamide core, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The methylsulfanyl and diphenyl groups are then introduced using appropriate reagents and reaction conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide

Uniqueness

3,4,5-TRIMETHOXY-N-{[2-(METHYLSULFANYL)-4,6-DIPHENYL-3-PYRIDINYL]METHYL}BENZAMIDE is unique due to the presence of the methylsulfanyl and diphenyl groups on the pyridinylmethyl moiety. These functional groups impart specific chemical properties and reactivity that distinguish it from other similar compounds. The unique structure of this compound allows for specific interactions with molecular targets, making it valuable for various scientific research applications.

Properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-methylsulfanyl-4,6-diphenylpyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C29H28N2O4S/c1-33-25-15-21(16-26(34-2)27(25)35-3)28(32)30-18-23-22(19-11-7-5-8-12-19)17-24(31-29(23)36-4)20-13-9-6-10-14-20/h5-17H,18H2,1-4H3,(H,30,32)

InChI Key

AUJDRIIIGYRXND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)SC

Origin of Product

United States

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